Cas no 33386-23-1 (2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-)

2H-Imidazo[4,5-b]pyrazin-2-one, 5-chloro-1,3-dihydro- is a heterocyclic compound featuring a fused imidazole-pyrazine core with a chloro substituent at the 5-position. This structure imparts significant reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic properties, facilitating further functionalization, while the imidazo[4,5-b]pyrazin-2-one scaffold contributes to its potential bioactivity. Its stability under standard conditions ensures ease of handling in synthetic applications. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules, offering a balance of synthetic accessibility and structural diversity for drug discovery efforts.
2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- structure
33386-23-1 structure
商品名:2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-
CAS番号:33386-23-1
MF:C5H3N4OCl
メガワット:170.55652
CID:323523
PubChem ID:25085716

2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- 化学的及び物理的性質

名前と識別子

    • 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-
    • 5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
    • 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
    • LogP
    • 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
    • DTXSID90187016
    • 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
    • 33386-23-1
    • 2H-Imidazo(4,5-b)pyrazin-2-one, 5-chloro-1,3-dihydro-
    • SCHEMBL1219980
    • インチ: InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
    • InChIKey: KASKISSRRBAAQA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C2NC(NC2=N1)=O

計算された属性

  • せいみつぶんしりょう: 169.99969
  • どういたいしつりょう: 169.9995384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 2.09±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 255.1±50.0 ºC (760 Torr),
  • フラッシュポイント: 108.1±30.1 ºC,
  • ようかいど: 微溶性(3.6 g/l)(25ºC)、
  • PSA: 66.91

2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A099001585-1g
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
33386-23-1 95%
1g
$865.57 2023-09-02
Chemenu
CM518067-1g
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
33386-23-1 95%
1g
$*** 2023-05-30
Ambeed
A398308-1g
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
33386-23-1 95+%
1g
$550.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1544957-1g
5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
33386-23-1 98%
1g
¥4915.00 2024-05-18
Alichem
A099001585-5g
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
33386-23-1 95%
5g
$2853.81 2023-09-02

2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- 関連文献

2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-に関する追加情報

Professional Introduction to 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro (CAS No. 33386-23-1)

The compound 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro (CAS No. 33386-23-1) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its fused imidazo[4,5-b]pyrazinone core and a chloro substituent at the 5-position, has garnered considerable attention due to its structural complexity and potential biological activities. The imidazo[4,5-b]pyrazinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design and development.

Recent studies have highlighted the importance of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro as a key intermediate in the synthesis of novel bioactive molecules. Its unique pharmacophoric features make it an attractive candidate for further exploration in the development of therapeutic agents targeting various diseases. The presence of the chloro group at the 5-position introduces a modifiable handle that can be exploited for derivatization, enabling the creation of structurally diverse analogs with tailored biological properties.

In the realm of drug discovery, heterocyclic compounds like 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro have shown promise in addressing unmet medical needs. The imidazo[4,5-b]pyrazinone core is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which are critical for achieving high affinity and selectivity in drug design.

Current research endeavors are focused on leveraging the structural attributes of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro to develop novel inhibitors and activators for key biological pathways. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. The chloro substituent provides a strategic point for chemical modification, allowing researchers to fine-tune the pharmacological profile of the molecule.

The synthesis of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro involves multi-step organic transformations that highlight the synthetic prowess of modern chemistry. The construction of the imidazo[4,5-b]pyrazinone ring system typically requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have further enhanced the efficiency of these synthetic routes.

One notable aspect of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro is its potential application in addressing resistant pathogens. The structural motif is reminiscent of known antiviral and antibacterial agents, suggesting that modifications to this scaffold could yield compounds with improved efficacy against multidrug-resistant strains. This underscores the importance of exploring novel chemical entities in the fight against infectious diseases.

The computational modeling of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro has provided valuable insights into its binding interactions with biological targets. Molecular dynamics simulations and virtual screening techniques have been instrumental in identifying promising derivatives with enhanced binding affinity. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.

In conclusion,2H-Imidazo[4,5-b]pyrazin-2-one, particularly its 5-chloro derivative,has emerged as a versatile scaffold with significant potential in pharmaceutical development. The ongoing research efforts aim to harness its structural features for designing next-generation therapeutics that address critical unmet medical needs. As our understanding of molecular interactions deepens, this compound will continue to play a pivotal role in advancing drug discovery initiatives worldwide.

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Amadis Chemical Company Limited
(CAS:33386-23-1)2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-
A967240
清らかである:99%
はかる:1g
価格 ($):495.0